molecular formula C9H10N2 B8789906 [(3-Ethylphenyl)amino]carbonitrile

[(3-Ethylphenyl)amino]carbonitrile

Cat. No.: B8789906
M. Wt: 146.19 g/mol
InChI Key: YVJXKCCZOVMOTD-UHFFFAOYSA-N
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Description

[(3-Ethylphenyl)amino]carbonitrile: is an organic compound characterized by the presence of an ethyl group attached to the meta position of a phenyl ring, which is further bonded to a cyanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of m-Ethylbenzonitrile: One common method involves the nitration of m-ethylbenzonitrile, followed by reduction to obtain m-ethylphenylcyanamide. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and yield.

    Catalytic Hydrolysis Amidation: Another method involves the catalytic hydrolysis of m-ethylbenzonitrile followed by amidation. This process requires specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of m-ethylphenylcyanamide often involves large-scale nitration and reduction processes, utilizing advanced equipment to maintain precise temperature and pressure conditions. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [(3-Ethylphenyl)amino]carbonitrile can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert m-ethylphenylcyanamide to primary amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: [(3-Ethylphenyl)amino]carbonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse chemical entities through further functionalization.

Biology and Medicine: In biological research, m-ethylphenylcyanamide is studied for its potential as a building block in drug design. Its derivatives may exhibit biological activity, making it a candidate for the development of new therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which m-ethylphenylcyanamide exerts its effects depends on its specific chemical interactions. In general, the compound can interact with various molecular targets through its cyanamide group, which can form hydrogen bonds or coordinate with metal ions. These interactions can influence biological pathways and chemical reactions, leading to desired outcomes in research and industrial applications.

Comparison with Similar Compounds

    m-Methylphenylcyanamide: Similar structure but with a methyl group instead of an ethyl group.

    p-Ethylphenylcyanamide: Similar structure but with the ethyl group in the para position.

    m-Ethylphenylisocyanate: Similar structure but with an isocyanate group instead of a cyanamide group.

Uniqueness: [(3-Ethylphenyl)amino]carbonitrile is unique due to the specific positioning of the ethyl group and the cyanamide functional group. This configuration imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

(3-ethylphenyl)cyanamide

InChI

InChI=1S/C9H10N2/c1-2-8-4-3-5-9(6-8)11-7-10/h3-6,11H,2H2,1H3

InChI Key

YVJXKCCZOVMOTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of cyanogen bromide (3.31 g, 31.26 mmol) in Et2O (25 ml) was added slowly to a stirred solution of m-ethylaniline (6.06 g, 50 mmol) in Et2O (50 ml) and continued stirring at room temperature for 6 hours. A white precipitate of m-ethylaniline hydrobromide (4.46 g) was filtered off, and the filtrate was washed with H2O (2×20 ml). Evaporation of ether layer afforded the title compound (3.85 g, 96.5%) as a thick liquid. IR (film): 2225 cm−1.
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3.31 g
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6.06 g
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25 mL
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50 mL
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Yield
96.5%

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